2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole
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Overview
Description
2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrano[2,3-a]carbazole core structure, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]indole
- 2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]quinoline
Uniqueness
2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90706-12-0 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2,2,5-trimethyl-4,11-dihydro-3H-pyrano[2,3-a]carbazole |
InChI |
InChI=1S/C18H19NO/c1-11-10-14-13-6-4-5-7-15(13)19-16(14)17-12(11)8-9-18(2,3)20-17/h4-7,10,19H,8-9H2,1-3H3 |
InChI Key |
RKAWLQANQCWNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1CCC(O3)(C)C)NC4=CC=CC=C42 |
Origin of Product |
United States |
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